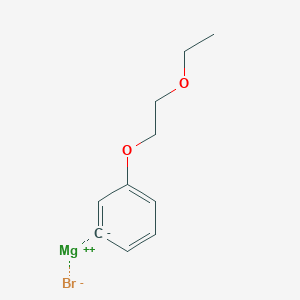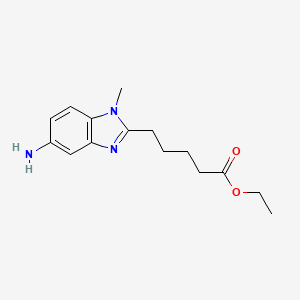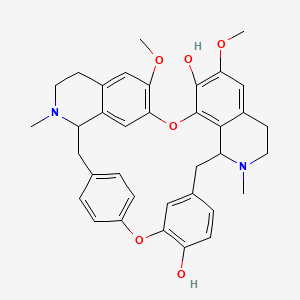
Magnesium;2-ethoxyethoxybenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;2-ethoxyethoxybenzene;bromide is an organometallic compound that combines magnesium, 2-ethoxyethoxybenzene, and bromide. This compound is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are essential tools in the field of organic chemistry due to their versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;2-ethoxyethoxybenzene;bromide typically involves the reaction of 2-ethoxyethoxybenzene bromide with magnesium metal in an anhydrous ether solvent. This reaction is a classic example of the Grignard reaction, where the magnesium metal reacts with the organic halide to form the Grignard reagent. The reaction conditions require the exclusion of moisture and air to prevent the decomposition of the Grignard reagent .
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and pressure to ensure the efficient formation of the Grignard reagent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;2-ethoxyethoxybenzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in substitution reactions with halides.
Coupling Reactions: Forms carbon-carbon bonds with other organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and other electrophilic compounds. The reactions are typically carried out in anhydrous ether solvents under an inert atmosphere to prevent the decomposition of the Grignard reagent .
Major Products Formed
The major products formed from reactions involving this compound are typically alcohols, resulting from the nucleophilic addition to carbonyl compounds. Other products can include substituted organic compounds and coupled products, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Magnesium;2-ethoxyethoxybenzene;bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Polymer Chemistry: Acts as a catalyst in polymerization reactions, such as the ring-expansion cationic polymerization of isobutyl vinyl ether.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Materials Science: Employed in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Magnesium;2-ethoxyethoxybenzene;bromide involves the formation of a highly reactive nucleophilic species, which can attack electrophilic centers in other molecules. The magnesium atom in the Grignard reagent coordinates with the oxygen atoms in the ether solvent, stabilizing the reagent and enhancing its reactivity. The nucleophilic carbon atom then attacks electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Magnesium;2-ethoxyethoxybenzene;bromide is similar to other Grignard reagents, such as methylmagnesium bromide and phenylmagnesium bromide. its unique structure, with the 2-ethoxyethoxybenzene moiety, provides distinct reactivity and selectivity in certain reactions. Similar compounds include:
- Methylmagnesium Bromide (CH3MgBr)
- Phenylmagnesium Bromide (C6H5MgBr)
- Ethylmagnesium Bromide (C2H5MgBr)
These compounds share similar preparation methods and reactivity but differ in their specific applications and the types of products they form.
Propiedades
Fórmula molecular |
C10H13BrMgO2 |
|---|---|
Peso molecular |
269.42 g/mol |
Nombre IUPAC |
magnesium;2-ethoxyethoxybenzene;bromide |
InChI |
InChI=1S/C10H13O2.BrH.Mg/c1-2-11-8-9-12-10-6-4-3-5-7-10;;/h3-4,6-7H,2,8-9H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
KRUVTQZAYQGTLP-UHFFFAOYSA-M |
SMILES canónico |
CCOCCOC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)












